2,5-dimethyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-16-9-11-20(12-10-16)22-18(3)26-27-21(15-17(2)25-23(22)27)24-14-13-19-7-5-4-6-8-19/h4-12,15,24H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYYVIAKGNSFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C23H24N4
- Molecular Weight : 356.473 g/mol
- Chemical Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with substituents that enhance its biological profile.
Antiviral Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit antiviral activity. A study highlighted the potential of these compounds in treating viral infections, suggesting mechanisms involving inhibition of viral replication pathways .
Melanoma Treatment
The compound has shown promising results in the treatment of malignant melanoma. In vitro studies demonstrated significant cytotoxicity against melanoma cell lines such as UACC-62 and M14, with half-maximal inhibitory concentrations (IC50) reported at 1.85 µM and 1.76 µM respectively .
Table 1: Inhibitory Concentrations of this compound Against Melanoma Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| UACC-62 | 1.85 |
| M14 | 1.76 |
| A375 | 0.5 |
In vivo studies using the B16-F10 murine model confirmed that this compound effectively inhibited tumor growth without evident toxicity .
The anticancer activity is attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for cell division.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl rings significantly affect biological activity. For instance:
- The presence of electron-donating groups enhances activity.
- Compounds with a propylene linker exhibited higher inhibitory activity compared to those with an ethylene linker .
Study on Melanoma Cell Lines
A detailed investigation into the effects of this compound on various melanoma cell lines revealed that it not only inhibited cell proliferation but also affected cell cycle progression. Specifically, it caused G2/M phase arrest, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Other Pyrazoles
Recent literature reviews have positioned this compound alongside other pyrazole derivatives known for their broad spectrum of biological activities. Notably, approved drugs like celecoxib and rimonabant share structural similarities and therapeutic targets with pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been widely studied. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Related compounds have shown significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. Studies have reported IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial activity against a range of pathogens:
- Broad-Spectrum Activity : Compounds from this class have been effective against both bacterial and fungal strains, showcasing their potential as antimicrobial agents.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Phosphodiesterase Inhibition : Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.
Study on Anticancer Efficacy
A study conducted by Tantry et al. explored the structure-activity relationships of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. The findings indicated that certain derivatives exhibited moderate inhibition of ATP depletion in Mycobacterium smegmatis and were active in vivo in acute mouse models of tuberculosis .
Inhibition of Kinases
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of aurora kinases, which are critical for cell division and often overexpressed in cancer cells. These compounds may provide a therapeutic avenue for targeting cancer cell proliferation .
Table: Biological Activities and Properties
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Pyrazolo[1,5-a]pyrimidin-7-amines
Key Observations :
Anti-Mycobacterial Activity: The presence of a 3-(4-fluorophenyl) group in analogs (e.g., compound 47, Table 2 in ) correlates with potent M.tb inhibition (IC50 < 0.1 μM), whereas the target compound’s 3-(4-methylphenyl) group may reduce potency due to decreased electronegativity and steric effects . N-(2-phenylethyl) substitution in the target compound contrasts with the more common N-(pyridin-2-ylmethyl) group in anti-M.tb leads (e.g., compound 32, IC50 = 0.05 μM ).
Metabolic Stability: Compounds with N-(pyridin-2-ylmethyl) groups exhibit superior mouse/human liver microsomal stability (>90% remaining after 1 hour) compared to alkyl- or aryl-substituted amines .
hERG Inhibition :
- Analogues with bulky N-7 substituents (e.g., 2-phenylethyl) show reduced hERG channel binding (IC50 > 10 μM), minimizing cardiac toxicity risks .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., aminopyrazoles and β-diketones) followed by functionalization. A common approach includes:
Core Formation : Cyclize 5-amino-3-(4-methylphenyl)pyrazole with a diketone derivative under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
N-Alkylation : Introduce the 2-phenylethylamine moiety via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may enhance regioselectivity .
Optimization : Use polar aprotic solvents (DMF, DMSO) for solubility, transition metal catalysts (e.g., Pd(OAc)₂) to accelerate coupling, and controlled temperatures (60–100°C) to minimize side reactions. Purity can be improved via recrystallization or column chromatography .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the pyrimidine C7-amine proton appears as a singlet near δ 6.5–7.0 ppm .
- IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₂₄H₂₆N₅).
- X-ray Crystallography : Resolve structural ambiguities; pyrazolo[1,5-a]pyrimidines often exhibit planar heterocyclic cores with substituent-dependent torsion angles .
Advanced: How can researchers resolve contradictions in reported biological activities, such as variable IC₅₀ values across kinase assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound stability. Methodological solutions:
Standardize Assays : Use consistent ATP levels (e.g., 10 µM) and validate enzyme sources (e.g., recombinant CDK9 vs. cell lysates) .
Control Stability : Assess compound integrity in assay buffers via LC-MS. Hydrolysis or oxidation of the trifluoromethyl group (if present) can alter activity .
Structure-Activity Relationship (SAR) : Compare analogues to identify critical substituents. For example, the 2-phenylethyl group may enhance membrane permeability, while methyl groups on the pyrimidine ring modulate kinase selectivity .
Advanced: What strategies are effective for studying the environmental fate of this compound, given its potential persistence in ecosystems?
Design experiments to evaluate:
Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC. Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., CF₃) may resist hydrolysis but undergo photolytic cleavage .
Biotic Transformation : Incubate with soil or microbial consortia and analyze metabolites. N-Dealkylation of the 2-phenylethylamine moiety is a likely pathway .
Partitioning Studies : Measure logP values (e.g., shake-flask method) to predict bioaccumulation. A logP >3 suggests high lipid affinity and potential biomagnification .
Advanced: How can computational methods guide the design of analogues with improved target specificity?
Employ:
Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., CDK9’s hinge region). The pyrimidine N1 atom often forms hydrogen bonds with backbone residues .
QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric (e.g., molar refractivity) descriptors with bioactivity data. Substituents at C3 (4-methylphenyl) may enhance hydrophobic interactions .
MD Simulations : Assess binding stability over time. For example, flexible 2-phenylethyl chains may adopt multiple conformations, affecting residence time in enzymatic pockets .
Basic: What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile intermediates (e.g., amines, chlorinated solvents) .
- Waste Disposal : Segregate halogenated byproducts (e.g., from trifluoromethylation) for licensed hazardous waste disposal .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound. Validate absence of solvent toxicity in control experiments .
- Formulation : Prepare liposomal or cyclodextrin complexes to enhance dispersibility. For example, β-cyclodextrin can encapsulate hydrophobic moieties like the 4-methylphenyl group .
- pH Adjustment : Ionize the pyrimidine amine (pKa ~7.5) by buffering at pH 6.5–7.4 to improve aqueous solubility .
Advanced: What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?
- Combination Index (CI) : Use the Chou-Talalay method. Treat cells with serial dilutions of the compound and a partner drug (e.g., cisplatin), then calculate CI via CompuSyn software .
- Mechanistic Studies : Profile downstream biomarkers (e.g., phosphorylated STAT3 for kinase inhibitors) to identify overlapping pathways .
- In Vivo Models : Use xenografts with dual-treatment arms. Monitor tumor volume and toxicity (e.g., liver enzymes, weight loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
